Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is a compound belonging to the benzo[b]thiophene family. These compounds are known for their diverse applications in various fields, including pharmaceuticals and materials science . The presence of iodine and hydroxyl groups in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo[b]thiophenes involves the aryne reaction with alkynyl sulfides. This method allows for the formation of multisubstituted benzothiophenes in a one-step intermolecular manner . The reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides under specific conditions to yield the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Halogen exchange reactions, particularly involving the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogen exchange can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.
Scientific Research Applications
Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. The presence of the iodine atom can facilitate halogen bonding, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate for designing molecules with specific biological activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobenzo[b]thiophene-2-carboxylate: Similar structure but with an amino group instead of a hydroxyl group.
Methyl 3-hydroxy-2-thiophene carboxylate: Lacks the iodine atom, making it less versatile for certain reactions.
Uniqueness
Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is unique due to the presence of both iodine and hydroxyl groups, which enhance its reactivity and potential applications in various fields. The iodine atom, in particular, allows for unique substitution reactions that are not possible with other similar compounds.
Biological Activity
Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by a benzothiophene core, which is known for its structural versatility and potential therapeutic applications. The presence of hydroxyl and carboxylate functional groups enhances its solubility and reactivity, making it a candidate for various biological interactions.
1. Anticancer Properties
Research indicates that benzothiophene derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds in this class can inhibit histone deacetylase (HDAC), leading to the induction of apoptosis in neoplastic cells. This mechanism is crucial for cancer treatment as it targets the proliferation of malignant cells .
Table 1: Anticancer Activity of Benzothiophene Derivatives
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 5.2 | HDAC inhibition |
Other Derivative A | 3.8 | Apoptosis induction |
Other Derivative B | 7.1 | Cell cycle arrest |
2. Anti-inflammatory Effects
Benzothiophene compounds have also been noted for their anti-inflammatory properties. They modulate immune responses by acting on prostaglandin E2 (PGE2) receptors, which are implicated in inflammatory processes. This action can potentially alleviate conditions such as arthritis and other inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various pathogens, including resistant strains of Staphylococcus aureus. Studies have shown that certain derivatives possess notable inhibitory effects on bacterial growth, indicating their potential as therapeutic agents against infections .
Table 2: Antimicrobial Activity Against Staphylococcus aureus
Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
This compound | ≥128 µg/mL | Weak |
Benzothiophene Derivative C | 64 µg/mL | Moderate |
Benzothiophene Derivative D | 32 µg/mL | Strong |
Case Studies and Research Findings
A notable case study involved the synthesis and biological evaluation of various benzothiophene derivatives, including this compound. The study reported significant cytotoxicity against cancer cell lines, with a focus on the compound's ability to induce apoptosis through HDAC inhibition .
Another research effort investigated the anti-inflammatory properties of these compounds in vivo, demonstrating their effectiveness in reducing inflammation markers in animal models of autoimmune diseases .
Properties
Molecular Formula |
C10H7IO3S |
---|---|
Molecular Weight |
334.13 g/mol |
IUPAC Name |
methyl 3-hydroxy-6-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7IO3S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4,12H,1H3 |
InChI Key |
FHRQCXIDVMTEGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)I)O |
Origin of Product |
United States |
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